Tetrabenazine-D7 is a deuterated derivative of tetrabenazine, a medication primarily used to manage movement disorders such as chorea associated with Huntington's disease. Tetrabenazine functions by inhibiting the vesicular monoamine transporter 2, which plays a critical role in the storage and release of neurotransmitters in the brain. This compound has gained attention for its potential applications in neurological research and therapeutic development.
Tetrabenazine was first synthesized in the 1960s and received approval from the Food and Drug Administration in 2008 for the treatment of chorea associated with Huntington's disease. The deuterated form, Tetrabenazine-D7, is utilized in various research settings to study pharmacokinetics and metabolic pathways due to the unique properties conferred by deuterium substitution.
Tetrabenazine-D7 is classified as a monoamine-depleting agent. It belongs to the chemical class of benzamide derivatives and is specifically recognized for its role as a selective inhibitor of vesicular monoamine transporter 2.
The synthesis of Tetrabenazine-D7 can be achieved through several methods, with one notable approach involving deuteration of the parent tetrabenazine compound. A common synthetic route includes:
The synthesis process emphasizes mild reaction conditions and environmentally friendly solvents, such as water, which enhances the industrial viability of producing Tetrabenazine-D7 at scale .
Tetrabenazine-D7 retains the core structure of tetrabenazine but features deuterium atoms replacing specific hydrogen atoms. The molecular formula is CHDNO.
Tetrabenazine-D7 undergoes various chemical reactions typical for benzamide derivatives, including:
The reactions are often monitored using high-performance liquid chromatography coupled with mass spectrometry to track product formation and identify intermediates .
Tetrabenazine-D7 acts primarily as an inhibitor of vesicular monoamine transporter 2. By binding to this transporter, it prevents the uptake of neurotransmitters such as dopamine into synaptic vesicles, leading to decreased neurotransmitter release into the synaptic cleft.
Tetrabenazine-D7 is employed in various scientific applications including:
This compound's unique properties make it valuable for advancing our understanding of neuropharmacology and developing targeted treatments for movement disorders and other neurological conditions.
Tetrabenazine-D7 (C₁₉H₂₀D₇NO₃) is a deuterium-labeled isotopologue of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine. It features seven deuterium atoms strategically incorporated at the O-methyl groups and the isobutyl side chain—positions critical for metabolic stability. This compound serves as an indispensable internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) bioanalysis due to its near-identical chemical properties to native tetrabenazine, yet distinct mass signature. Its primary utility lies in enabling precise quantification of tetrabenazine and its active metabolites (α-HTBZ and β-HTBZ) in complex biological matrices, thereby advancing pharmacokinetic and metabolic research without therapeutic use [3] [7] [9].
Stable isotope-labeled compounds (SILCs), such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), are pivotal tools in drug metabolism research. Their unique physicochemical properties—minimal structural perturbation yet detectable mass differences—enable:
Table 1: Applications of Stable Isotope-Labeled Compounds in Drug Research
Application | Mechanism | Example with Tetrabenazine-D7 |
---|---|---|
Quantitative LC–MS/MS | Mass shift enables discrimination from analyte | Internal standard for tetrabenazine assays [9] |
Metabolite Profiling | Tracks isotopic signatures in metabolites | Identification of O-desmethyl metabolites [4] |
Enzyme Pathway Analysis | Measures isotope effects on reaction rates | Confirmed CYP2D6-mediated demethylation as dominant pathway [1] |
SILCs further mitigate technical artifacts in high-sensitivity assays. For instance, Tetrabenazine-D7’s use in human microsomal studies revealed that deuterium substitution at metabolic soft spots reduces intrinsic clearance by 1.5–2-fold, validating targeted deuteration as a strategy to optimize drug half-life [6] [8].
Deuteration—replacing hydrogen with deuterium—alters pharmacokinetics without modifying pharmacodynamics. Deutetrabenazine (Austedo®), the deuterated analog of tetrabenazine, exemplifies this principle and provides critical insights for deuterium-labeled research tools like Tetrabenazine-D7:
Table 2: Pharmacokinetic Comparison of Tetrabenazine vs. Deutetrabenazine in Humans
Parameter | Tetrabenazine (25 mg) | Deutetrabenazine (25 mg) | Change |
---|---|---|---|
t₁/₂ (h) | 7.2 ± 1.8 | 14.5 ± 3.1 | +100% |
AUC₀–inf (ng·h/mL) | 78.4 ± 22.6 | 165.3 ± 45.2 | +111% |
Cₘₐₓ (ng/mL) | 18.9 ± 5.3 | 22.1 ± 6.1 | +17% |
Data derived from crossover studies in healthy volunteers [1] [4]
The deutetrabenazine model underscores deuterium’s role in optimizing drug metabolism. For Tetrabenazine-D7, this translates to improved reliability in tracking parent drug kinetics and metabolite formation. Furthermore, deutetrabenazine’s clinical success—approved for Huntington’s chorea and tardive dyskinesia—validates deuterium substitution as a mechanism to refine pharmacokinetics while preserving pharmacological activity, a principle extendable to research compounds [2] [5] [8]. The evolution from "deuterium switch" analogs (e.g., deutetrabenazine) to de novo deuterated drugs (e.g., deucravacitinib) further highlights deuterium’s versatility in drug design [2].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1